

5-Amino-4,6-dichloro-2-methylpyrimidine

physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-4,6-dichloro-2-methylpyrimidine

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An In-depth Technical Guide on the Physical Properties of **5-Amino-4,6-dichloro-2-methylpyrimidine**

Introduction

5-Amino-4,6-dichloro-2-methylpyrimidine is a halogenated heterocyclic compound widely utilized as a key building block and pharmaceutical intermediate.^[1] Its structural features, particularly the reactive chlorine atoms and the amino group on the pyrimidine core, make it a versatile precursor in the synthesis of more complex molecules, including antiviral agents and kinase inhibitors.^[1] This document provides a comprehensive overview of its physical properties, experimental protocols for their determination, and relevant chemical context for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of **5-Amino-4,6-dichloro-2-methylpyrimidine** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	<chem>C5H5Cl2N3</chem>	[1] [2] [3]
Molecular Weight	193.02 g/mol (Note: Some sources state 178.02 g/mol, which is incorrect for the specified structure)	[1]
CAS Number	39906-04-2	[1] [4] [5]
Appearance	Off-white to pale yellow or tan crystalline powder/chunks. [1] [5]	[1] [4] [5] [6]
Melting Point	178-182°C	[1]
70-73°C (lit.)	[2] [4] [5] [7] [8] [9]	
71.0-75.0°C	[6]	
Boiling Point	257.7 ± 35.0°C at 760 mmHg (Predicted)	[2] [7] [8]
Density	1.45 g/cm³ (Estimated)	[1]
1.5 ± 0.1 g/cm³ (Predicted)	[2] [5] [7] [8]	
Solubility	Soluble in DMF, DMSO, and Methanol; slightly soluble in ethanol; insoluble in water.	[1] [7]
pKa	-2.55 ± 0.39 (Predicted)	[7]
Flash Point	109.6 ± 25.9°C	[2] [5] [8]
Purity (by HPLC)	≥99.0%	[1]

Note on Melting Point Discrepancy: The significant variation in reported melting points (70-75°C vs. 178-182°C) suggests the possibility of different polymorphic forms or the presence of impurities in samples from different suppliers. Researchers should verify the melting point of their specific batch.

Experimental Protocols

The characterization of **5-Amino-4,6-dichloro-2-methylpyrimidine** relies on standard analytical techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification Workflow

The quality of physical property data is contingent on the purity of the compound. A general workflow for the synthesis and purification is essential before characterization.



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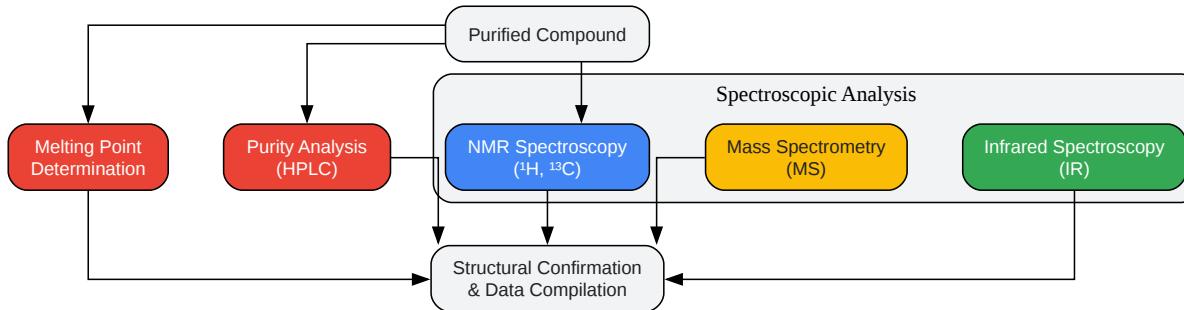
Caption: General workflow for the synthesis and purification of the target compound.

Protocol for Synthesis via Reduction: A general method for preparing the title compound involves the reduction of its nitro precursor.[\[4\]](#)

- Add a 10% Palladium on carbon (Pd/C) catalyst to a solution of 4,6-dichloro-2-methyl-5-nitropyrimidine dissolved in a suitable solvent like ethyl acetate within a Parr hydrogenation reactor.
- Replace the air in the reactor with an inert gas (e.g., nitrogen) three times.
- Conduct the hydrogenation reaction at room temperature under atmospheric pressure of hydrogen gas.
- Upon reaction completion (monitored by TLC or HPLC), remove the Pd/C catalyst by filtration through diatomaceous earth (Celite).
- Concentrate the filtrate under reduced pressure to yield the final product, **5-Amino-4,6-dichloro-2-methylpyrimidine**.

Characterization Workflow

Once purified, the compound's identity and properties are confirmed through a series of analytical tests.



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Caption: Standard workflow for the analytical characterization of the compound.

Spectroscopic and Physical Analysis Protocols

A. Melting Point Determination

- Purpose: To determine the temperature range over which the solid compound transitions to a liquid, serving as an indicator of purity.
- Methodology: A small amount of the dry, crystalline powder is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (e.g., 1-2°C per minute) near the expected melting point, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To elucidate the carbon-hydrogen framework of the molecule.
- Methodology: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).^[10] ^1H NMR and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).^{[10][11]}

- Data Interpretation:

- ^1H NMR: One reported spectrum shows a broad singlet for the two amine protons (NH_2) between δ 5.62-6.00 ppm and a singlet for the three methyl protons (CH_3) at δ 2.40 ppm in DMSO-d_6 .[\[10\]](#)
- ^{13}C NMR: Spectral data is available from vendors and can be used to confirm the carbon skeleton.[\[12\]](#)

C. Mass Spectrometry (MS)

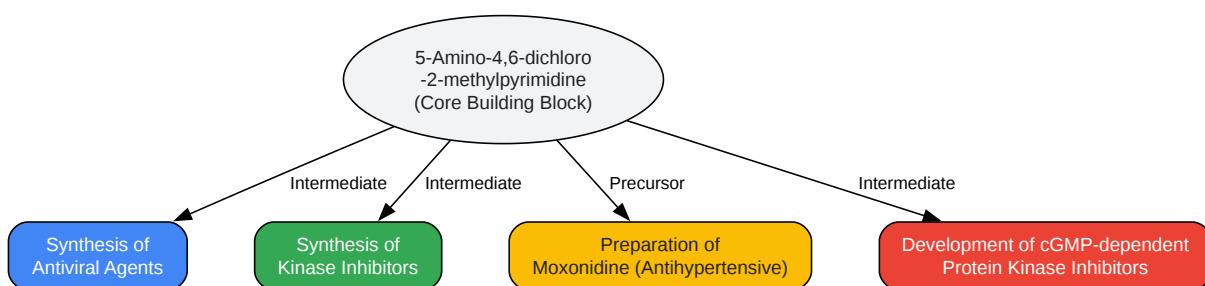
- Purpose: To determine the molecular weight and elemental composition.
- Methodology: The sample is introduced into a mass spectrometer (e.g., using ESI - Electrospray Ionization). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.[\[11\]](#)

D. Infrared (IR) Spectroscopy

- Purpose: To identify the functional groups present in the molecule.
- Methodology: A small amount of the sample is analyzed, often using KBr pellets or as a thin film, in an FT-IR spectrometer.[\[11\]](#) The resulting spectrum shows absorption bands corresponding to specific bond vibrations (e.g., N-H stretches, C=N stretches, C-Cl stretches).

Applications and Chemical Relationships

5-Amino-4,6-dichloro-2-methylpyrimidine serves as a critical intermediate in the pharmaceutical industry. Its structure allows for targeted modifications to produce various active pharmaceutical ingredients (APIs).



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Caption: Logical relationship of the compound as an intermediate for various APIs.

The compound is a key precursor in the synthesis of Moxonidine, a widely used antihypertensive drug.[4][5] It is also employed in the development of cGMP-dependent protein kinase inhibitors and other antiviral compounds, highlighting its significance in medicinal chemistry.[1]

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- To cite this document: BenchChem. [5-Amino-4,6-dichloro-2-methylpyrimidine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270343#5-amino-4-6-dichloro-2-methylpyrimidine-physical-properties]

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